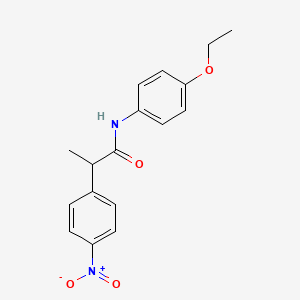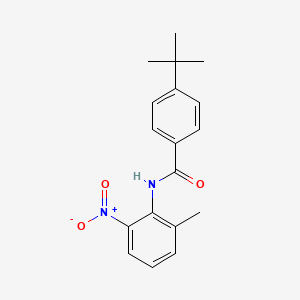![molecular formula C18H24N2O7 B4076048 N-allyl-N-[3-(3-methyl-4-nitrophenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4076048.png)
N-allyl-N-[3-(3-methyl-4-nitrophenoxy)propyl]-2-propen-1-amine oxalate
Descripción general
Descripción
N-allyl-N-[3-(3-methyl-4-nitrophenoxy)propyl]-2-propen-1-amine oxalate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ANMPA and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ANMPA is not fully understood. However, it has been proposed that ANMPA inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. ANMPA has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
ANMPA has been found to have both biochemical and physiological effects. Biochemically, ANMPA has been found to inhibit the activity of topoisomerase II. Physiologically, ANMPA has been found to induce apoptosis in cancer cells. ANMPA has also been found to cross the blood-brain barrier, which makes it a potential drug delivery system for the treatment of brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANMPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. ANMPA has also been found to have low toxicity, which makes it a safe compound to work with. However, ANMPA has some limitations for lab experiments. It is a relatively new compound, and its properties and potential applications are still being studied. ANMPA is also a relatively expensive compound, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of ANMPA. One future direction is the study of ANMPA as a potential anticancer agent. Further studies are needed to determine the efficacy of ANMPA in treating various types of cancer. Another future direction is the study of ANMPA as a potential drug delivery system. Further studies are needed to determine the ability of ANMPA to cross the blood-brain barrier and deliver drugs to the brain. Additionally, ANMPA has potential applications in materials science and environmental science, and further studies are needed to explore these potential applications.
Aplicaciones Científicas De Investigación
ANMPA has been found to have potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, ANMPA has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis. ANMPA has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In materials science, ANMPA has been studied for its potential as a building block for the synthesis of polymers and other materials. In environmental science, ANMPA has been studied for its potential as a chelating agent for heavy metal ions.
Propiedades
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.C2H2O4/c1-4-9-17(10-5-2)11-6-12-21-15-7-8-16(18(19)20)14(3)13-15;3-1(4)2(5)6/h4-5,7-8,13H,1-2,6,9-12H2,3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEGTBVWJNAKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN(CC=C)CC=C)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[4-(benzyloxy)phenoxy]ethyl}azepane oxalate](/img/structure/B4075965.png)
![ethyl 4-[4-(cyclopentyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4075967.png)

![1-[2-(4-chloro-2,3-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4075977.png)
![3-[(4-chlorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4075990.png)

![2-{[(4-cyclopentyl-1-piperazinyl)acetyl]amino}-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4075996.png)
![1-[3-(2-allyl-6-chlorophenoxy)propyl]piperazine oxalate](/img/structure/B4075997.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide](/img/structure/B4076005.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4076020.png)

![1-[2-(3-isopropyl-5-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076042.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenoxybutanamide](/img/structure/B4076055.png)
![2-[5-(1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4076062.png)